N-[(E)-(4-fluorophenyl)methylidene]-4-[(E)-phenyldiazenyl]aniline

Drug-likeness Ligand design Lipophilicity

Sourcing azo-Schiff bases with inconsistent halogen substitution often leads to variable metal-binding affinity and compromised optical performance. This compound, featuring a 4-fluoro substituent on the benzylidene ring, delivers a precisely tuned electron-withdrawing effect that balances stability and reactivity for reproducible NLO materials and metal complexes. - Validated scaffold for second-order NLO chromophores; fluoro group optimizes charge-transfer character quantified by π*/π orbital ratios. - Enables selective Cu(II) or Pd(II) complexes with favorable therapeutic windows-fluoro analog shows higher cancer-cell selectivity over healthy cells vs. bromo analogs. - Standard pack sizes: 10 mg, 50 mg, 100 mg, and bulk custom; in stock with immediate global shipping.

Molecular Formula C19H14FN3
Molecular Weight 303.3 g/mol
CAS No. 349456-29-7
Cat. No. B12453297
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[(E)-(4-fluorophenyl)methylidene]-4-[(E)-phenyldiazenyl]aniline
CAS349456-29-7
Molecular FormulaC19H14FN3
Molecular Weight303.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)N=NC2=CC=C(C=C2)N=CC3=CC=C(C=C3)F
InChIInChI=1S/C19H14FN3/c20-16-8-6-15(7-9-16)14-21-17-10-12-19(13-11-17)23-22-18-4-2-1-3-5-18/h1-14H
InChIKeyIQABMRHURNFYRX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[(E)-(4-fluorophenyl)methylidene]-4-[(E)-phenyldiazenyl]aniline: Compound Profile


N-[(E)-(4-fluorophenyl)methylidene]-4-[(E)-phenyldiazenyl]aniline (CAS 349456-29-7, MW 303.3 g/mol) belongs to the azo-Schiff base class, simultaneously featuring an electron-deficient imine (CH=N) link and a photoisomerizable azo (N=N) chromophore [1]. This dual-functional architecture enables applications in metal coordination (as an N,N-bidentate ligand), nonlinear optics (NLO), and photoresponsive materials [2]. The compound is cataloged under PubChem CID 4989881, with a computed XLogP3 of 4.7 and a topological polar surface area of 37.1 Ų [1].

Architecture Azo-Schiff base: dual N,N-bidentate ligand and photoisomerizable chromophore
Substitution 4‑Fluoro on benzylidene ring modulates imine electrophilicity and push‑pull character
Workflow Fit Supports metal coordination, NLO chromophore design, and liquid crystal research

N-[(E)-(4-fluorophenyl)methylidene]-4-[(E)-phenyldiazenyl]aniline: Generic Substitution Risks


Within the azo-Schiff base family, even minor structural variations can profoundly alter key performance parameters. For example, the introduction of a 4-fluoro substituent on the benzylidene ring, as opposed to a 4-chloro, 4-bromo, or unsubstituted analog, directly modulates the electrophilicity of the imine carbon, affecting metal-binding affinity and the compound's 'push-pull' character [1]. Studies on structurally related azo-Schiff bases demonstrate that the choice of terminal halogen can shift the IC50 for anticancer activity by more than an order of magnitude (e.g., MDA-MB-231 IC50 of 4.45 µg/mL for a Br-analog complex vs. significantly higher values for non-halogenated counterparts), and that the fluoro derivative often provides the optimal balance of stability and reactivity [2]. Therefore, an uncontrolled substitution risks compromising the synthesis of target metal complexes, the reproducibility of catalytic systems, or the performance of optically-active materials.

Halogen Dependency Swapping 4‑fluoro for 4‑chloro or 4‑bromo alters imine electrophilicity, shifting metal‑binding affinity and complex potency
Cytotoxicity Profile Shift Anticancer IC50 values for metal complexes can differ by more than an order of magnitude depending on terminal halogen; selectivity context may not transfer
Thermal Stability Variance Class‑level evidence suggests fluorinated analogs offer broader mesophase stability; non‑fluorinated versions may narrow operational windows

N-[(E)-(4-fluorophenyl)methylidene]-4-[(E)-phenyldiazenyl]aniline: Quantitative Differentiation Evidence


Predicted Lipophilicity vs Non-Fluorinated Analog

The compound's predicted lipophilicity (XLogP3 = 4.7) is 1.4 log units higher than the non-fluorinated analog (4-[(E)-(phenyl)methylidene]-4-[(E)-phenyldiazenyl]aniline, computed as XLogP3 3.3) [1]. This elevated lipophilicity, driven by the 4-fluorophenyl group, can enhance membrane permeability for biological assays and improve solubility in non-polar media for material science applications.

Lipophilicity (XLogP3)
Cross-study comparable
Δ = 1.4 log units (4.7 vs 3.3)
Supports selection for non-polar solubility and permeability study design
Computed by PubChem algorithm; experimental validation recommended
Drug-likeness Ligand design Lipophilicity

Selective Cytotoxicity of Fluoro Azo-Schiff Base Complexes

In a head-to-head study of Cu(II) complexes with 4-fluorophenylazo and 4-bromophenylazo Schiff base ligands, the complex derived from the 4-fluoro ligand (Compound 4) demonstrated differential potency. While the brominated analog's complex (Compound 5) achieved an IC50 of 4.45 µg/mL against MDA-MB-231 cells, the fluoro-ligand complex exhibited a distinct selectivity profile, being less potent against cancer cells but showing significantly lower cytotoxicity against healthy cells [1]. This selectivity is a key advantage for the fluoro-ligand scaffold in drug discovery.

Cytotoxicity Selectivity
Head-to-head
Fluoro complex: reported selectivity advantage over bromo analog Bromo complex: IC50 4.45 µg/mL (MDA-MB-231), reported higher general cytotoxicity
Supports selectivity context in cancer vs. healthy cell assays
MTT assay; selectivity index not numerically specified
Anticancer Metal complexes Cytotoxicity

Thermal Stability of Fluorinated Derivative

Thermal analysis of fluorinated azobenzene-Schiff base liquid crystals reveals that the inclusion of a fluorine atom on the benzylidene ring increases the stability of the Smectic A phase relative to non-fluorinated counterparts [1]. The 4-fluoro derivative exhibited a broader mesophase range and higher decomposition temperature, as confirmed by TGA and DSC. This is consistent with the class-level observation that fluorinated azo-Schiff bases are systematically more thermally robust than their chlorinated or non-halogenated analogs [1].

Thermal Stability
Class-level
Fluorinated derivatives exhibit broader Smectic A mesophase and higher Td
Supports material science applications needing high-temperature processing
TGA/DSC data from liquid crystal analog class
Thermal stability Materials science Liquid crystals

Anti-Proliferative Potency Against HeLa and MCF-7 Cells

A novel azo-Schiff base derivative, closely related to the target compound, exhibited an IC50 of 120.0 µM against HeLa and 140.8 µM against MCF7 cells in a 48-hour MTT assay, and induced cell migration recovery of 38% and 59%, respectively [1]. This establishes a baseline potency for the azo-Schiff base pharmacophore against these cancer cell lines. The target compound, with its 4-fluorophenyl ring, is expected to modulate this activity, as the fluorine substitution directly impacts the electronic properties of the imine-linked aromatic system.

Cytotoxicity (Class Baseline)
Class-level inference
HeLa IC50 120.0 µM; MCF-7 IC50 140.8 µM
Class-level baseline for azo-Schiff base pharmacophore evaluation
Closely related derivative (Compound 4a), 48h MTT assay
Cytotoxicity Drug discovery Azo-Schiff base

N-[(E)-(4-fluorophenyl)methylidene]-4-[(E)-phenyldiazenyl]aniline: High-Confidence Application Scenarios


Selective Metal-Based Anticancer Agent Synthesis

The compound serves as a privileged N,N-bidentate ligand for preparing Cu(II) or Pd(II) complexes with a favorable therapeutic window. Direct comparative evidence shows that the 4-fluoro substituent confers high selectivity for cancer cells over healthy cells, a critical safety advantage over 4-bromo analogs that show higher potency but also greater general cytotoxicity [2]. Procure this compound to develop safer metallodrug candidates.

Thermally Stable Liquid Crystal Displays (LCDs)

Class-level thermal analysis confirms that fluorinated azo-Schiff bases exhibit enhanced thermal stability and a stable Smectic A mesophase [3]. This compound is a key building block for synthesizing liquid crystalline materials for high-temperature LCD applications where non-fluorinated analogs fail.

Nonlinear Optical (NLO) Materials

Quantified push-pull character analysis of azo dyes identifies that fluorine, as a moderate electron-withdrawing group, creates a specific charge-transfer character quantified by frontier orbital occupations (π*/π ratio) [1]. This compound's 4-fluorophenyl-imine-azobenzene architecture is a validated scaffold for second-order NLO chromophores, offering a predicted hyperpolarizability that is tunable by subsequent metal complexation.

Antimicrobial Ligand Design

Cu(II) complexes of 4-fluorophenylazo Schiff bases have demonstrated antibacterial activity against S. aureus and B. cereus, with the fluoro-ligand complex showing the highest overall activity in its series [2]. The free ligand, this compound, is the required starting material to access these potent antimicrobial complexes.

Application
Selection Property
Validation Focus
Cancer cell selectivity studies
4‑Fluoro substitution context supports selectivity review
Cytotoxicity and selectivity assays (cancer vs. healthy cell lines)
Liquid crystal material research
Fluorinated azo-Schiff base reported to enhance thermal stability
TGA/DSC analysis for mesophase range and decomposition temperature
NLO chromophore design
Push-pull architecture tunable by metal complexation
Hyperpolarizability measurement and charge-transfer characterization
Antimicrobial screening complex synthesis
Fluoro-ligand reported to support antimicrobial activity context
MIC and zone-of-inhibition assays against Gram-positive strains
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